4,4-Piperidinediol hydrochloride

Description

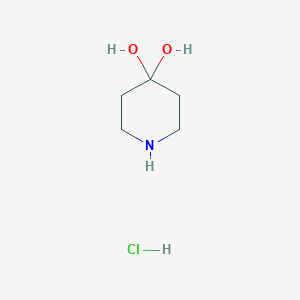

Structure

3D Structure of Parent

Properties

IUPAC Name |

piperidine-4,4-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-5(8)1-3-6-4-2-5;/h6-8H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOLKFJNJCOALF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 4-Piperidone monohydrate hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20087 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

40064-34-4 | |

| Record name | 4,4-Piperidinediol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40064-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-piperidinediol, hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 4,4-Piperidinediol Hydrochloride

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4,4-Piperidinediol hydrochloride. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in various synthetic processes. This document outlines its fundamental characteristics, summarizes quantitative data, and presents logical workflows for its application.

Core Physical and Chemical Properties

This compound, also known as 4-piperidone (B1582916) monohydrate hydrochloride, is a synthetic organic compound widely used as an intermediate in the production of various pharmaceuticals and other organic molecules.[1] It is a white to off-white crystalline solid.[2][3] The hydrochloride salt form enhances its solubility in water and contributes to its stability.[3] The compound is known to be hygroscopic and should be stored in a cool, dark, and dry place to prevent degradation.[1]

Data Presentation: Physical and Chemical Properties

The following table summarizes the key quantitative data for this compound:

| Property | Value | Source(s) |

| CAS Number | 40064-34-4 | [2][3][4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][5] |

| Molecular Weight | 153.61 g/mol | [1][5][6] |

| Appearance | White to off-white crystalline solid | [1][2][3] |

| Melting Point | 90-99 °C (range from various sources) | [2][4][5][7][8] |

| 185-189 °C | [1] | |

| Solubility | Soluble in water | [1][2][3][7] |

| EINECS Number | 254-779-9 | [2][5] |

| Storage Temperature | 0-5 °C | [7][9] |

Experimental Protocols & Synthesis

While specific experimental protocols for determining each physical property are not detailed in the provided literature, the general synthesis of this compound and its role in subsequent reactions are well-documented.

General Synthesis Overview

A common manufacturing process for this compound involves the catalytic hydrogenation of pyridine (B92270) to produce 4-piperidone.[10] The resulting 4-piperidone is then reacted with hydrochloric acid and water to form the final product, 4-Piperidone Hydrochloride Monohydrate.[10] Another described synthesis route involves the reaction of piperazine (B1678402) with diethyl carbonate in the presence of hydrogen chloride gas.[1]

A more detailed, multi-step synthesis can be described as follows:

-

Etherification: N-Carbethoxy-4-piperidone is reacted with trimethyl orthoformate in a fluid medium with an acid catalyst to yield N-Carbethoxy-4,4-dimethoxypiperdine.[11]

-

Hydrolysis: The resulting N-Carbethoxy-4,4-dimethoxypiperdine is then hydrolyzed to produce 4,4-dimethoxypiperidine (B3370895).[11]

-

Formation of Hydrochloride Salt: Finally, the 4,4-dimethoxypiperidine is treated with hydrochloric acid to yield 4-Piperidone HCl Hydrate (B1144303).[11]

Mandatory Visualizations

The following diagrams illustrate the chemical structure of this compound and its role in synthetic chemistry.

Caption: Chemical structure of this compound.

Caption: Simplified synthesis workflow for this compound.

Caption: Role of this compound as a key intermediate.

Conclusion

This compound is a foundational building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its physical properties, including its solid, crystalline nature and water solubility, make it a convenient intermediate for a variety of chemical transformations.[1][2][3] The reactivity of its functional groups allows for its incorporation into a wide array of complex molecules, such as fentanyl analogues and P-gp inhibitors.[1][9][12] A thorough understanding of its properties and synthetic pathways is crucial for its effective application in research and development.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]

- 4. This compound-Pharmceutical Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]

- 5. This compound CAS 40064-34-4 - Buy 4 4-Piperidinediol hydrochloride, 40064-34-4, C5H12ClNO2 Product on BOSS CHEMICAL [bosschemical.com]

- 6. 4,4-Piperidinediol, hydrochloride | C5H12ClNO2 | CID 11636836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. 4-Piperidone hydrochloride monohydrate 99%min this compound CAS 40064-34-4 | Theorem Chemical [m.theoremchem.com]

- 9. sincerechemical.com [sincerechemical.com]

- 10. nbinno.com [nbinno.com]

- 11. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 12. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

An In-depth Technical Guide to 4,4-Piperidinediol Hydrochloride: Chemical Structure and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,4-Piperidinediol hydrochloride, a versatile synthetic intermediate. The document details its chemical structure, stability profile, and its role in the synthesis of complex molecules.

Chemical Structure and Properties

This compound, also known by synonyms such as 4-Piperidone hydrochloride monohydrate and 4,4-Dihydroxypiperidine hydrochloride, is a piperidine (B6355638) derivative.[1][2][3] Its structure features a piperidine ring with two hydroxyl groups attached to the fourth carbon atom, and it is supplied as a hydrochloride salt.[1] The hydrochloride form enhances the compound's solubility in water and its overall stability.[1] In aqueous solutions, it can exist in equilibrium with its hydrated ketone form, 4-piperidone.[4]

The presence of the geminal diol and the secondary amine makes it a reactive and versatile building block in organic synthesis.[1][4] It serves as a key intermediate in the manufacturing of various pharmaceutical compounds, including analgesics, antipsychotics, and fentanyl analogs, as well as in the agrochemical industry.[4][5][6][7]

Below is the chemical structure of this compound represented in a DOT script.

References

- 1. CAS 40064-34-4: 4,4-Piperidinediol, hydrochloride (1:1) [cymitquimica.com]

- 2. Intermediate role of this compound in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 5. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | 40064-34-4 [chemicalbook.com]

An In-depth Technical Guide to 4,4-Piperidinediol Hydrochloride (CAS: 40064-34-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Piperidinediol hydrochloride, with the CAS number 40064-34-4, is a piperidine (B6355638) derivative that serves as a crucial building block in synthetic organic chemistry.[1][2][3] In aqueous solutions, it exists in equilibrium with its dehydrated form, 4-piperidone (B1582916). This compound is of significant interest to the pharmaceutical industry, primarily as a key intermediate in the synthesis of a wide range of biologically active molecules, most notably as a precursor in the synthesis of fentanyl and its analogues.[4][5][6][7] Its utility also extends to the creation of other piperidine-based structures with diverse pharmacological properties, including potential treatments for neurological disorders and as antiviral agents.[8] This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, synthesis, applications in drug development, and relevant experimental protocols.

Physicochemical and Safety Data

Comprehensive physicochemical and safety data are essential for the proper handling, storage, and application of this compound in a research and development setting.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 40064-34-4 | [9] |

| Molecular Formula | C₅H₁₂ClNO₂ | [9] |

| Molecular Weight | 153.61 g/mol | [9] |

| Appearance | White to off-white crystalline solid | [10] |

| Melting Point | 97-100 °C | [11] |

| Boiling Point | Decomposes | [11] |

| Solubility | Soluble in water. Soluble in DMSO (30 mg/mL) and DMF (5 mg/L). Sparingly soluble in Ethanol (2 g/L). | [11] |

| InChI Key | BQOLKFJNJCOALF-UHFFFAOYSA-N | [10] |

| SMILES | C1C(CCN(C1)O)O.Cl | [10] |

Safety and Handling

This compound is classified as a skin and eye irritant.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.[13]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. |

| H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H335: May cause respiratory irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

Synthesis and Applications

The primary utility of this compound lies in its role as a versatile starting material for the synthesis of more complex piperidine derivatives.

Synthesis of this compound

One common synthetic route to this compound involves the catalytic hydrogenation of pyridine (B92270) to produce 4-piperidone, which is then treated with hydrochloric acid in an aqueous medium to yield the hydrated hydrochloride salt.[14] Another described method involves the reaction of piperazine (B1678402) with diethyl carbonate in the presence of hydrogen chloride gas.[12][13]

Application in the Synthesis of Fentanyl and Analogues

A significant application of this compound is in the synthesis of fentanyl. The general synthetic scheme involves the reductive amination of 4-piperidone (in equilibrium with this compound) with aniline (B41778) to form 4-anilinopiperidine. This intermediate is then N-alkylated with a phenethyl group and subsequently acylated to yield fentanyl.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of synthetic procedures and biological assays. The following sections provide methodologies for the synthesis of a key intermediate from this compound and for the pharmacological evaluation of its derivatives.

Synthesis of 4-Anilinopiperidine from 4-Piperidone Monohydrate Hydrochloride

This protocol describes the reductive amination of 4-piperidone monohydrate hydrochloride with aniline.[7][15]

Materials:

-

4-Piperidone monohydrate hydrochloride

-

Aniline

-

Sodium triacetoxyborohydride (B8407120) (STAB)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

-

Ice bath

Procedure:

-

To a clean, dry round-bottom flask, add 4-piperidone monohydrate hydrochloride (1 equivalent) and anhydrous dichloromethane.

-

Add aniline (1.1 equivalents) to the suspension.

-

Cool the mixture to 0 °C using an ice bath.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[15]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).[15]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[15]

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford pure 4-anilinopiperidine.[15]

In Vitro Opioid Receptor Binding Assay

This assay is used to determine the binding affinity of compounds derived from this compound to opioid receptors.[3][16]

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK cells)

-

Radioligand (e.g., [³H]naloxone)

-

Test compound (dissolved in an appropriate solvent)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the opioid receptor and centrifuge to isolate the cell membranes. Resuspend the final membrane pellet in the assay buffer.[3]

-

Assay Setup: In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[3]

-

Incubation: Incubate the reaction mixture at 25°C for 60 minutes to allow the binding to reach equilibrium.[3]

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.[3]

In Vivo Hot Plate Test for Analgesia in Mice

This test evaluates the analgesic properties of compounds derived from this compound by measuring the latency of a thermal pain response.[11][17][18]

Materials:

-

Hot plate apparatus with adjustable temperature

-

Test compound formulated for administration (e.g., dissolved in saline)

-

Control vehicle (e.g., saline)

-

Male Swiss-Webster mice (or other appropriate strain)

-

Timer

Procedure:

-

Acclimation: Allow the mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[11]

-

Baseline Latency: Place each mouse on the hot plate (maintained at 52-55°C) and record the time until a nocifensive response is observed (e.g., paw licking, jumping).[11][19] A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.[11]

-

Compound Administration: Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal, subcutaneous).

-

Post-Treatment Latency: At predetermined time points after administration (e.g., 30, 60, 90 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group to determine the analgesic effect of the test compound.

Mechanism of Action and Signaling Pathways of Derivatives

Derivatives of this compound, particularly those with opioid-like activity such as fentanyl, primarily exert their effects by acting as agonists at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[1][20][21]

Mu-Opioid Receptor Signaling

Activation of the μ-opioid receptor by an agonist initiates a cascade of intracellular signaling events. The G protein-dependent pathway is primarily responsible for the analgesic effects.[22]

References

- 1. tandfonline.com [tandfonline.com]

- 2. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Separation of 4-Piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. 2024.sci-hub.st [2024.sci-hub.st]

- 7. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. maze.conductscience.com [maze.conductscience.com]

- 12. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. In vitro opioid receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 20. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 21. Fentanyl - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Piperidone Hydrochloride Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for 4-piperidone (B1582916) hydrochloride monohydrate, a pivotal intermediate in the pharmaceutical industry. The document details the core synthetic pathways, including the Dieckmann condensation, Mannich reaction, and Petrenko-Kritschenko synthesis, presenting their mechanisms, experimental protocols, and relevant quantitative data.

Dieckmann Condensation Route

The most common and industrially significant method for synthesizing 4-piperidone is through the Dieckmann condensation of an aminodicarboxylate ester.[1][2] This multi-step process involves the initial formation of a diester, followed by an intramolecular cyclization, and subsequent hydrolysis and decarboxylation.

Synthesis Mechanism

The synthesis commences with a double Michael addition of a primary amine (or ammonia) to two equivalents of an α,β-unsaturated ester, such as methyl or ethyl acrylate (B77674), to form a diester intermediate. This is followed by a base-catalyzed intramolecular cyclization known as the Dieckmann condensation to yield a cyclic β-keto ester.[2][3] The final steps involve acidic hydrolysis of the ester and subsequent decarboxylation to afford the 4-piperidone core.

Step 1: Formation of the Diester Intermediate

Ammonia (B1221849) reacts with two molecules of ethyl acrylate in a conjugate addition reaction to form diethyl 3,3'-azanediyldipropanoate.

Step 2: Dieckmann Condensation

The diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide. The base abstracts an α-proton to form an enolate, which then attacks the other ester carbonyl group, leading to the formation of a cyclic β-keto ester, ethyl 4-oxopiperidine-3-carboxylate.[3][4][5]

Step 3: Hydrolysis and Decarboxylation

The resulting β-keto ester is subjected to acidic hydrolysis, which converts the ester group into a carboxylic acid, forming 4-oxo-piperidine-3-carboxylic acid.[6] Upon heating, this intermediate readily undergoes decarboxylation to yield 4-piperidone.

Step 4: Formation of the Hydrochloride Monohydrate Salt

Finally, the 4-piperidone is treated with hydrochloric acid in the presence of water to yield the stable 4-piperidone hydrochloride monohydrate.

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of 4-piperidone hydrochloride monohydrate via the Dieckmann condensation, based on procedures for analogous N-substituted derivatives.[7]

Materials:

-

Ammonia

-

Ethyl acrylate

-

Sodium metal

-

Absolute ethanol

-

Toluene

-

Concentrated hydrochloric acid

-

Diethyl ether

Procedure:

-

Diester Formation: In a reaction vessel, dissolve ammonia in a suitable solvent. Slowly add two equivalents of ethyl acrylate while maintaining a controlled temperature. Stir the mixture until the reaction is complete (monitored by TLC or GC).

-

Dieckmann Condensation: Prepare sodium ethoxide by carefully dissolving sodium metal in absolute ethanol. Add the diester intermediate to the sodium ethoxide solution in a solvent such as toluene. Heat the mixture to reflux for several hours.

-

Hydrolysis and Decarboxylation: After cooling, the reaction mixture is acidified with concentrated hydrochloric acid and heated to reflux. This step facilitates both the hydrolysis of the ester and the decarboxylation of the resulting β-keto acid. The progress of the reaction can be monitored by the cessation of CO2 evolution.

-

Isolation and Purification: The aqueous solution is concentrated under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield 4-piperidone hydrochloride monohydrate as a crystalline solid.

Mannich Reaction Route

The Mannich reaction provides an alternative, classical approach to the synthesis of 4-piperidones. This three-component condensation reaction involves an enolizable ketone, an aldehyde (typically formaldehyde), and a primary amine or ammonia.[8][9][10]

Synthesis Mechanism

The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. The enol form of the ketone then acts as a nucleophile, attacking the iminium ion. A second Mannich-type reaction on the other side of the ketone followed by an intramolecular cyclization leads to the formation of the 4-piperidone ring.

Experimental Protocol

A general procedure for the Mannich synthesis of 4-piperidone is as follows:

Materials:

-

Acetone

-

Formaldehyde (as formalin solution)

-

Ammonium (B1175870) chloride

-

Hydrochloric acid

Procedure:

-

A mixture of acetone, formalin, and ammonium chloride in an appropriate solvent (e.g., water or ethanol) is prepared.

-

The reaction mixture is heated to reflux for an extended period. The use of glacial acetic acid as a solvent has been reported to improve yields and facilitate product isolation.[11]

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is treated with hydrochloric acid and the product is isolated and purified by recrystallization.

Petrenko-Kritschenko Piperidone Synthesis

The Petrenko-Kritschenko synthesis is a multicomponent reaction that can be employed to produce symmetrically substituted 4-piperidones.[12][13] It involves the condensation of two equivalents of an aldehyde, an amine, and a derivative of acetonedicarboxylic acid, such as diethyl-α-ketoglutarate.[13]

Synthesis Mechanism

The reaction is believed to proceed through a series of condensations and cyclizations, ultimately forming the 4-piperidone ring with substituents derived from the aldehyde at the 2- and 6-positions and ester groups at the 3- and 5-positions. For the synthesis of the parent 4-piperidone, a subsequent hydrolysis and decarboxylation of the ester groups would be necessary.

Experimental Protocol

A representative experimental procedure involves:

Materials:

-

An aldehyde (e.g., benzaldehyde (B42025) for a substituted product)

-

Ammonia or a primary amine

-

Diethyl acetonedicarboxylate

-

A suitable solvent (e.g., ethanol)

Procedure:

-

The aldehyde, amine, and diethyl acetonedicarboxylate are dissolved in the solvent.

-

The mixture is allowed to react, often at room temperature or with gentle heating.

-

The resulting substituted 4-piperidone precipitates and is collected by filtration.

-

For the unsubstituted 4-piperidone, further steps of hydrolysis and decarboxylation would be required.

Quantitative Data Summary

The yield and purity of 4-piperidone hydrochloride monohydrate can vary significantly depending on the chosen synthetic route and the optimization of reaction conditions. The Dieckmann condensation is generally favored for its scalability and potentially higher yields.

| Synthesis Route | Key Reactants | Typical Yield | Reported Purity | Reference |

| Dieckmann Condensation | Ammonia, Ethyl Acrylate, NaOEt | 60-80% | >98% | [7] |

| Mannich Reaction | Acetone, Formaldehyde, Ammonia | 20-40% | Variable | [11] |

| From N-Carbethoxy-4-piperidone | N-Carbethoxy-4-piperidone, HCl | ~86% | >98% | [14] |

Spectroscopic Data for 4-Piperidone Hydrochloride Monohydrate

Confirmation of the structure and purity of the final product is typically achieved through various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the piperidine (B6355638) ring protons.

-

¹³C NMR: The carbon NMR spectrum would display distinct peaks for the carbonyl carbon and the methylene (B1212753) carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1720 cm⁻¹, and broad absorptions corresponding to the N-H and O-H stretches of the hydrochloride salt and water of hydration.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (4-piperidone) and characteristic fragmentation patterns.

References

- 1. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 6. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]

- 7. scribd.com [scribd.com]

- 8. Mannich reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. sciencemadness.org [sciencemadness.org]

- 12. synarchive.com [synarchive.com]

- 13. Petrenko-Kritschenko piperidone synthesis - Wikipedia [en.wikipedia.org]

- 14. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of 4,4-Piperidinediol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4,4-Piperidinediol hydrochloride (CAS No: 40064-34-4), a key intermediate in the synthesis of various pharmaceutical compounds.[1] This document outlines the available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides detailed experimental protocols for acquiring such data. The information presented herein is intended to assist researchers and professionals in the fields of medicinal chemistry, drug development, and analytical chemistry in the characterization and utilization of this versatile synthetic building block.

Introduction

This compound, also known by synonyms such as 4-Piperidone hydrochloride monohydrate and 4,4-Dihydroxypiperidine hydrochloride, is a piperidine (B6355638) derivative with the chemical formula C₅H₁₂ClNO₂ and a molecular weight of approximately 153.61 g/mol .[2][3] It typically appears as a white to off-white crystalline solid.[2] The presence of a piperidine ring, a common scaffold in many biologically active molecules, makes this compound a valuable intermediate in organic synthesis.[4] Notably, it serves as a starting material in the synthesis of fentanyl and its analogs.[1] Given its significance, a thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation. Spectra for this compound are available through resources like ChemicalBook and PubChem.[5][6]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.0 - 3.4 | m | 4H | H-2, H-6 (axial and equatorial) |

| ~1.8 - 2.2 | m | 4H | H-3, H-5 (axial and equatorial) |

| ~4.5 - 5.5 | br s | 2H | -OH |

| ~8.5 - 9.5 | br s | 2H | -NH₂⁺- |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. The protons on the nitrogen and oxygen atoms are exchangeable and may appear as broad signals or not be observed depending on the solvent and its water content.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~90 - 95 | C-4 (gem-diol carbon) |

| ~40 - 45 | C-2, C-6 |

| ~30 - 35 | C-3, C-5 |

Note: The chemical shift for the gem-diol carbon is a distinctive feature. The other shifts are typical for a piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for O-H, N-H, and C-H bonds.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretching (gem-diol) |

| 3200 - 2800 | Strong, Broad | N-H stretching (ammonium salt) |

| 2980 - 2850 | Medium | C-H stretching (aliphatic) |

| 1600 - 1500 | Medium | N-H bending |

| 1470 - 1430 | Medium | C-H bending |

| 1100 - 1000 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) is suitable.

Table 4: Expected Mass Spectrometry Data (ESI-MS)

| m/z Value | Interpretation |

| 120.07 | [M+H]⁺ (protonated 4-hydroxypiperidin-4-one, after dehydration) |

| 102.06 | [M+H - H₂O]⁺ (further dehydration) |

| 118.09 | [M-H]⁻ (deprotonated 4,4-piperidinediol) |

Note: The observed ions can vary depending on the ionization method and conditions. The molecular ion of the diol itself may be unstable and readily lose water.

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry NMR tube. Deuterium oxide (D₂O) is a good choice due to the compound's solubility as a hydrochloride salt.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

-

If solid particles are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.

Instrumentation and Data Acquisition:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the instrument to achieve optimal resolution and line shape.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and an appropriate relaxation delay.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the crystalline this compound powder directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Process the data by performing a background subtraction.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with electrospray ionization, such as methanol (B129727) or a mixture of water and acetonitrile (B52724) with a small amount of formic acid to aid protonation.

Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive and/or negative ion mode over a relevant m/z range (e.g., 50-300 amu).

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable and strong signal.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

Synthetic Applications

This compound is a versatile building block in organic synthesis. It is frequently used in the preparation of more complex piperidine-containing molecules. One notable application is in the synthesis of fentanyl, a potent synthetic opioid.[1] The diol functionality can be seen as a protected form of a ketone, which can be revealed under appropriate conditions for further chemical transformations. The general synthetic utility often involves reactions at the nitrogen atom and transformations of the diol group.

The following diagram illustrates a generalized synthetic pathway involving a piperidine derivative.

Caption: Generalized Synthetic Pathway.

Conclusion

This compound is a fundamentally important synthetic intermediate. A comprehensive understanding of its spectroscopic properties is essential for its effective use in research and development. This guide provides an overview of the expected spectroscopic data and outlines standardized protocols for their acquisition. The presented workflows aim to facilitate the consistent and accurate characterization of this compound, thereby supporting its application in the synthesis of novel and medicinally relevant molecules.

References

A Technical Guide to the Solubility of 4,4-Piperidinediol Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4,4-Piperidinediol hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. This document compiles available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and discusses the key factors influencing the solubility of piperidine (B6355638) derivatives.

Quantitative Solubility Data

The solubility of this compound has been determined in a limited number of organic solvents. The available quantitative data is summarized in the table below. It is important to note that the temperature at which these solubilities were determined is not consistently reported in the source literature, which is a critical factor for experimental reproducibility.

| Solvent | Chemical Class | Solubility (mg/mL) | Source |

| Dimethylformamide (DMF) | Polar Aprotic | 5 | [1][2] |

| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 30 | [1][2] |

| Ethanol | Polar Protic | 2 | [1][2] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Aqueous Buffer | 10 | [1][2] |

Note: The CAS number for this compound is 40064-34-4. It is also known by other names, including 4-Piperidone hydrochloride monohydrate.[3][4][5]

Factors Influencing Solubility

The solubility of piperidine derivatives like this compound is governed by a combination of factors related to both the solute and the solvent. Understanding these factors is crucial for selecting appropriate solvent systems in synthesis, purification, and formulation.

Key Influencing Factors:

-

Polarity: As a hydrochloride salt, this compound is a polar and ionic compound. Therefore, it exhibits greater solubility in polar solvents that can effectively solvate the charged species. Its solubility is expected to be lower in non-polar solvents.

-

Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and a secondary amine (-NH-) in the piperidine ring allows for both hydrogen bond donation and acceptance. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be more effective at dissolving this compound.

-

pH of the Medium: For aqueous and protic solvent systems, the pH is a critical determinant of solubility. In acidic conditions, the equilibrium will favor the protonated, more soluble form of the piperidine nitrogen.

-

Temperature: Generally, the solubility of solid compounds increases with temperature. However, the extent of this effect is compound and solvent-specific and must be determined empirically.

-

Crystal Lattice Energy: The energy of the crystal lattice of the solid this compound must be overcome by the energy of solvation for dissolution to occur.

Experimental Protocol for Solubility Determination

Given the limited publicly available data, researchers may need to determine the solubility of this compound in specific organic solvents of interest. The following is a detailed, generalized protocol based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Glass vials with screw caps

-

Constant temperature shaker bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Procedure:

-

Preparation of Stock Standards: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. These will be used to create a calibration curve.

-

Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition: Add a precise volume of the organic solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC. Determine the concentration of this compound by comparing the response to the calibration curve.

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Conclusion

While quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in the public domain, this guide provides the existing data and a framework for its experimental determination. For researchers and professionals in drug development, a thorough understanding of the factors influencing solubility and a robust experimental protocol are essential for the successful application of this important synthetic intermediate. It is recommended that solubility is determined on a case-by-case basis for the specific solvent and temperature relevant to the intended application.

References

An In-depth Technical Guide on the Hygroscopic Nature of 4,4-Piperidinediol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Piperidinediol hydrochloride, also known as 4-piperidone (B1582916) monohydrate hydrochloride, is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including fentanyl analogs.[1][2][3] Its physical and chemical stability are therefore of paramount importance during development, manufacturing, and storage. A critical-to-quality attribute of this compound is its hygroscopic nature, defined as its tendency to absorb moisture from the surrounding environment.[1] This guide provides a comprehensive overview of the hygroscopic properties of this compound, including its propensity for moisture uptake, the analytical techniques used for its characterization, and the potential implications for its stability and handling.

The Hygroscopic Nature of this compound

This compound is a hygroscopic solid.[1] This property is intrinsically linked to its molecular structure and its existence as a hydrate. In aqueous solution, an equilibrium exists between the ketone form, 4-piperidone, and its hydrated geminal diol form, 4,4-piperidinediol.[4] The hydrochloride salt further enhances its affinity for water.

The presence of absorbed moisture can significantly impact the material's physical and chemical properties, including:

-

Physical Stability: Moisture uptake can lead to physical changes such as deliquescence, changes in crystal structure, and alterations in powder flow characteristics.

-

Chemical Stability: Prolonged exposure to moisture, especially at elevated temperatures, can lead to chemical degradation, resulting in a decrease in purity and potency.[1]

-

Handling and Formulation: The hygroscopic nature of this compound necessitates controlled environmental conditions during handling, processing, and formulation to prevent clumping and ensure accurate dosing.

Certificates of Analysis for commercially available this compound typically specify a water content range of 10.5% to 13.0% , which corresponds to its monohydrate form.[5]

Quantitative Data

While specific dynamic vapor sorption (DVS) isotherm data for this compound is not publicly available, the following table summarizes the typical specifications for its water content.

Table 1: Water Content Specification for this compound

| Parameter | Specification | Method of Analysis |

| Water Content | 10.5% - 13.0% | Karl Fischer Titration |

Experimental Protocols for Hygroscopicity Assessment

A thorough understanding of the hygroscopic nature of this compound requires robust analytical methodology. The following are detailed protocols for key experiments.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature.[6][7][8] This allows for the determination of moisture sorption isotherms, which provide critical information about the hygroscopic behavior of a material.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of this compound into a DVS sample pan.

-

Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable weight is achieved. This initial weight is the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH. At each step, the sample mass is allowed to equilibrate.

-

Desorption Phase: Decrease the relative humidity in a stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.

-

Data Analysis: The change in mass at each RH step is recorded and plotted as a percentage of the dry mass against the relative humidity to generate a moisture sorption-desorption isotherm.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[9][10][11][12] It is the standard method for quantifying the water content in this compound.

Methodology (Volumetric Titration):

-

Apparatus: A calibrated automatic volumetric Karl Fischer titrator.

-

Reagents: Anhydrous methanol (B129727), commercial Karl Fischer reagent (e.g., a one-component reagent containing iodine, sulfur dioxide, and a base in an alcohol).

-

Titrator Preparation: Add anhydrous methanol to the titration vessel and titrate to a stable endpoint with the Karl Fischer reagent to neutralize any residual water in the solvent.

-

Sample Preparation: Accurately weigh approximately 100-200 mg of this compound and quickly transfer it to the conditioned titration vessel.

-

Titration: Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

-

Calculation: The water content is calculated based on the volume of titrant consumed, the titer of the Karl Fischer reagent, and the mass of the sample.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15] For a hydrated compound like this compound, TGA can be used to determine the temperature at which the water of hydration is lost.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.

-

Analysis: Heat the sample from ambient temperature to approximately 200°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

-

Data Analysis: The TGA thermogram will show a weight loss step corresponding to the loss of water. The temperature range of this weight loss and the percentage of mass lost can be determined.

Visualizations

Signaling Pathways and Logical Relationships

The hygroscopic nature of this compound is governed by the equilibrium between its ketone and diol forms in the presence of water.

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. Intermediate role of this compound in organic synthesis_Chemicalbook [chemicalbook.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 4-Piperidone monohydrate, HCl | Benchchem [benchchem.com]

- 5. This compound-Pharmceutical Intermediate-Shandong Yifan Chemical Technology co.,Ltd.- [sdyfchem.com]

- 6. scitechnol.com [scitechnol.com]

- 7. scispace.com [scispace.com]

- 8. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 10. mt.com [mt.com]

- 11. quveon.com [quveon.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. scribd.com [scribd.com]

The Cornerstone of Complex Architectures: A Technical Guide to the Synthesis of Bis-Bispidine Tetraazamacrocycles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of bis-bispidine tetraazamacrocycles, focusing on the pivotal role of the 3,7-diazabicyclo[3.3.1]nonane (bispidine) core. These rigid and preorganized macrocycles are of significant interest in medicinal chemistry, particularly for their potential as anticancer agents through the modulation of polyamine catabolism. This document provides a comprehensive overview of the synthetic strategies, detailed experimental protocols for key transformations, and a summary of relevant quantitative data.

The Key Building Block: 3,7-Diazabicyclo[3.3.1]nonane (Bispidine)

The foundation of bis-bispidine tetraazamacrocycles lies in the rigid and conformationally restricted bispidine scaffold. A modular synthetic approach, which allows for the versatile introduction of functional groups, is often employed. A crucial intermediate in this approach is a selectively protected bispidinone derivative, such as N-Boc-N'-allyl-3,7-diazabicyclo[3.3.1]nonan-9-one .

The synthesis of the bispidine core typically commences with a double Mannich reaction, followed by reduction and deprotection/functionalization steps.

Synthesis of the Bispidine Core

The construction of the bispidine framework is most commonly achieved through a double Mannich condensation of an N-substituted 4-piperidone, a primary amine, and formaldehyde.[1] This is followed by the reduction of the resulting bispidinone, often via a Wolff-Kishner reduction, to yield the saturated bispidine scaffold.[1]

Tabulated Quantitative Data

The following tables summarize key quantitative data for the synthesis of a representative bis-bispidine tetraazamacrocycle.

Table 1: Synthesis of Key Intermediates

| Intermediate | Starting Materials | Key Reagents | Solvent | Yield (%) | Analytical Data (Selected) |

| N,N'-Diallylbispidinone | 1-Allyl-4-piperidone, Allylamine (B125299), Paraformaldehyde | Acetic Acid | Methanol | ~70-80 | ¹H NMR (CDCl₃, 400 MHz): δ 5.85-5.95 (m, 2H), 5.15-5.25 (m, 4H), 3.10 (d, J=6.4 Hz, 4H), 2.70-2.80 (m, 4H), 2.40-2.50 (m, 4H).[2] |

| N,N'-Diallylbispidine | N,N'-Diallylbispidinone | Hydrazine (B178648) hydrate (B1144303), KOH | Triethylene glycol | ~85-95 | ¹H NMR (CDCl₃, 400 MHz): δ 5.80-5.90 (m, 2H), 5.10-5.20 (m, 4H), 3.05 (d, J=6.5 Hz, 4H), 2.60-2.70 (m, 4H), 1.80-1.90 (m, 4H), 1.60-1.70 (m, 2H). |

| Bispidine Dihydrochloride (B599025) | N,N'-Diallylbispidine | Ethyl chloroformate, NaI, KOH, HCl | Acetonitrile, EtOH | ~60-70 | ¹H NMR (D₂O, 400 MHz): δ 3.50-3.60 (m, 4H), 3.20-3.30 (m, 4H), 2.00-2.10 (m, 4H), 1.80-1.90 (m, 2H). |

| N,N'-Bis(iodoacetyl)ethylenediamine | Ethylenediamine (B42938), Iodoacetic anhydride (B1165640) | NaHCO₃ | Dichloromethane (B109758) | >90 | ¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (t, J=5.6 Hz, 2H), 3.70 (s, 4H), 3.20 (q, J=5.6 Hz, 4H). |

Table 2: Macrocyclization and Final Product

| Product | Starting Materials | Key Reagents | Solvent | Yield (%) | Analytical Data (Selected) |

| Bis-bispidine tetraazamacrocycle (diamide form) | Bispidine Dihydrochloride, N,N'-Bis(iodoacetyl)ethylenediamine | K₂CO₃ | Acetonitrile | ~60-70 | HRMS (ESI): Calculated for C₂₂H₃₈N₆O₂ [M+H]⁺, found [M+H]⁺. ¹³C NMR (CDCl₃, 125 MHz): δ 170.2, 50.8, 45.8, 31.7, 27.8, 21.6.[3] |

| Bis-bispidine tetraazamacrocycle (tetraamine form) | Bis-bispidine tetraazamacrocycle (diamide form) | BH₃·THF | THF | >90 | ¹³C NMR (CDCl₃, 125 MHz): Signals consistent with the reduction of amide carbonyls to methylenes. |

Experimental Protocols

Synthesis of N,N'-Diallylbispidinone

-

To a solution of 1-allyl-4-piperidone (1.0 eq) and allylamine (1.0 eq) in methanol, add paraformaldehyde (2.2 eq) and a catalytic amount of acetic acid.

-

Reflux the mixture for 24 hours.

-

Cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford N,N'-diallylbispidinone.

Wolff-Kishner Reduction of N,N'-Diallylbispidinone

-

To a solution of N,N'-diallylbispidinone (1.0 eq) in triethylene glycol, add hydrazine hydrate (10 eq) and potassium hydroxide (B78521) (5 eq).

-

Heat the mixture to 190-200 °C and maintain for 4 hours, allowing water and excess hydrazine to distill off.

-

Cool the reaction to room temperature and pour into ice-water.

-

Extract the aqueous mixture with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure to yield N,N'-diallylbispidine, which can often be used without further purification.

Synthesis of Bispidine Dihydrochloride

-

To a solution of N,N'-diallylbispidine (1.0 eq) in acetonitrile, add sodium iodide (6.0 eq) and then ethyl chloroformate (6.0 eq) dropwise.

-

Reflux the mixture for 12 hours.

-

Cool the reaction, filter, and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethanol (B145695) and add a concentrated aqueous solution of potassium hydroxide (excess).

-

Reflux the mixture for 24 hours.

-

Cool the reaction and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with chloroform (B151607) (5 x).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

-

Dissolve the crude bispidine in ethanol and add concentrated hydrochloric acid to precipitate the dihydrochloride salt.

-

Collect the precipitate by filtration and wash with cold ethanol to give bispidine dihydrochloride.

Synthesis of N,N'-Bis(iodoacetyl)ethylenediamine

-

To a solution of ethylenediamine (1.0 eq) and sodium bicarbonate (2.5 eq) in dichloromethane at 0 °C, add a solution of iodoacetic anhydride (2.2 eq) in dichloromethane dropwise.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture and wash the solid with dichloromethane.

-

Concentrate the filtrate under reduced pressure to yield N,N'-bis(iodoacetyl)ethylenediamine as a solid, which can be used in the next step without further purification.

Macrocyclization to form Bis-bispidine Tetraazamacrocycle

-

To a suspension of bispidine dihydrochloride (1.0 eq) and potassium carbonate (4.0 eq) in acetonitrile, add a solution of N,N'-bis(iodoacetyl)ethylenediamine (1.0 eq) in acetonitrile.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol with a small percentage of ammonia) to afford the bis-bispidine tetraazamacrocycle in its diamide (B1670390) form.

-

For the tetraamine (B13775644) form, the diamide can be reduced using a suitable reducing agent like borane-tetrahydrofuran (B86392) complex (BH₃·THF).

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for bis-bispidine tetraazamacrocycles.

Proposed Mechanism of Action: Activation of Polyamine Catabolism

Bispidine derivatives have been shown to exhibit anticancer activity by activating polyamine catabolism, leading to the production of cytotoxic species and ultimately apoptosis.[4][5]

Caption: Activation of polyamine catabolism by bispidine derivatives.

Experimental Workflow for Biological Evaluation

Caption: Workflow for the biological evaluation of bispidine derivatives.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. rsc.org [rsc.org]

- 4. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 4,4-Piperidinediol Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

An In-depth Exploration of a Versatile Scaffold in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Piperidinediol hydrochloride, often referred to in its hydrated ketone form as 4-piperidone (B1582916) hydrochloride monohydrate, is a cornerstone building block in medicinal chemistry. Its prevalence in the synthesis of a diverse array of bioactive molecules stems from its unique structural features: a reactive ketone (in equilibrium with the geminal diol), a secondary amine amenable to substitution, and a conformationally flexible six-membered ring. This guide provides a comprehensive technical overview of the role of this compound in the synthesis of key therapeutic agents, including analgesics, antipsychotics, and anticancer compounds. Detailed experimental protocols, quantitative biological data, and visualizations of relevant signaling pathways are presented to offer a practical resource for researchers in the field.

Chemical Properties and Reactivity

This compound (C₅H₁₂ClNO₂) is a white to off-white crystalline solid soluble in water.[1] In aqueous solutions, it exists in equilibrium with its ketone form, 4-piperidone. This equilibrium is a key aspect of its reactivity, allowing it to participate in reactions typical of both ketones and geminal diols. The secondary amine of the piperidine (B6355638) ring is a nucleophilic site for a variety of substitution reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.

Applications in Medicinal Chemistry

The versatility of the this compound scaffold has led to its incorporation into a wide range of therapeutic agents. This section details its application in the synthesis of several important classes of drugs.

Opioid Analgesics: The Synthesis of Fentanyl and its Analogs

This compound is a crucial starting material in the synthesis of the potent opioid analgesic fentanyl and its numerous analogs.[2][3] The synthetic strategy generally involves a three-step process: N-alkylation of the piperidine ring, reductive amination of the ketone, and subsequent acylation.

This protocol outlines an optimized, three-step synthesis of fentanyl starting from 4-piperidone monohydrate hydrochloride.

Step 1: Synthesis of N-Phenethyl-4-piperidone (NPP)

-

To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent, add 2-bromoethylbenzene and a base such as cesium carbonate.

-

Heat the reaction mixture to facilitate the N-alkylation.

-

After completion, the product, N-phenethyl-4-piperidone, is isolated and purified. An 88% yield has been reported for this step.[3]

Step 2: Synthesis of 4-Anilino-N-phenethylpiperidine (ANPP)

-

N-Phenethyl-4-piperidone is subjected to reductive amination with aniline (B41778) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) and acetic acid.

-

This reaction typically proceeds at room temperature and yields 4-anilino-N-phenethylpiperidine in excellent yields (around 91%).[3]

Step 3: Synthesis of Fentanyl

-

The final step involves the acylation of 4-anilino-N-phenethylpiperidine with propionyl chloride in the presence of a non-nucleophilic base such as Hünig's base (N,N-diisopropylethylamine).

-

This reaction affords fentanyl in high yield (approximately 95%).[3]

Diagram of Fentanyl Synthesis Workflow

Caption: Synthetic workflow for Fentanyl.

Numerous analogs of fentanyl have been synthesized from this compound to explore their structure-activity relationships. The analgesic potency of these compounds is often evaluated using animal models such as the mouse writhing and tail-flick tests.[4][5]

| Compound | Analgesic Potency (Morphine = 1) | Test Method | Reference |

| Fentanyl | 100-200 | Mouse Tail-Flick | [4] |

| Analog 15 | Comparable to Morphine | Mouse Writhing & Tail-Flick | [5] |

| Analog 23 | Potent Narcotic Agonist | Mouse Hot-Plate | [6] |

| Analog 48 | High Analgesic Potency | Not Specified | [5] |

Fentanyl and its analogs exert their analgesic effects by acting as agonists at μ-opioid receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to a signaling cascade that ultimately results in the inhibition of pain signal transmission.

Diagram of Opioid Receptor Signaling Pathway

Caption: Opioid receptor signaling cascade.

Antipsychotics: The Synthesis of Risperidone (B510)

This compound is a key intermediate in the synthesis of the atypical antipsychotic drug risperidone.[7] Risperidone is used in the treatment of schizophrenia and bipolar disorder.

The synthesis of risperidone involves the coupling of two key intermediates, one of which is derived from this compound.

Step 1: Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride

-

This intermediate is synthesized through a multi-step process, which can start from precursors that are then cyclized to form the benzisoxazole ring system attached to the piperidine moiety.

Step 2: Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

-

This second key intermediate is also prepared through a separate multi-step synthesis.

Step 3: Coupling Reaction

-

6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one are reacted in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., acetonitrile).[8]

-

The reaction mixture is heated to drive the coupling reaction to completion.

-

After workup and purification, risperidone is obtained.

Diagram of Risperidone Synthesis Workflow

Caption: Synthetic workflow for Risperidone.

Risperidone's antipsychotic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain.[7][9]

Diagram of Risperidone's Mechanism of Action

Caption: Risperidone's receptor antagonism.

Anticancer and Anti-inflammatory Agents

The 4-piperidone scaffold is also a valuable platform for the development of novel anticancer and anti-inflammatory agents. Curcumin (B1669340), a natural compound with known anti-inflammatory and anticancer properties, has served as a template for the design of more potent and bioavailable analogs based on the 3,5-bis(ylidene)-4-piperidone framework.[10][11]

These curcumin analogs are typically synthesized via a Claisen-Schmidt condensation reaction.

-

A mixture of 4-piperidone hydrochloride monohydrate and an appropriate aromatic aldehyde (e.g., furfuraldehyde) is reacted in a basic medium.

-

The reaction results in the formation of a bis(ylidene) derivative.

-

The N-H of the piperidone can be further functionalized to introduce additional diversity.

Several studies have reported the potent biological activities of these 4-piperidone-based curcumin analogs.

| Compound | Activity | IC50 | Cell Line / Assay | Reference |

| Furfurylidene analog 2d | Cytotoxicity | Significant vs. 5-Fluorouracil | Molt-4 (leukemia) | [2] |

| Furfurylidene analog 3d | Cytotoxicity | Significant vs. 5-Fluorouracil | Molt-4 (leukemia) | [2] |

| EF31 | NF-κB DNA Binding Inhibition | ~5 µM | RAW264.7 macrophages | [7][9] |

| EF31 | IKKβ Inhibition | ~1.92 µM | In vitro kinase assay | [7] |

| Curcumin | NF-κB DNA Binding Inhibition | >50 µM | RAW264.7 macrophages | [7][9] |

A key mechanism of action for the anti-inflammatory and anticancer effects of these curcumin analogs is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

Diagram of NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

This compound is an exceptionally valuable and versatile building block in medicinal chemistry. Its application spans a wide range of therapeutic areas, from potent analgesics like fentanyl to life-changing antipsychotics such as risperidone, and promising novel anticancer and anti-inflammatory agents. The ability to readily modify its structure at both the nitrogen and the 4-position provides a rich platform for the exploration of structure-activity relationships and the optimization of drug candidates. The detailed synthetic protocols and an understanding of the signaling pathways associated with its derivatives, as outlined in this guide, underscore the continued importance of this compound in the ongoing quest for new and improved medicines. As drug discovery continues to evolve, the creative utilization of this fundamental scaffold will undoubtedly lead to the development of the next generation of therapeutic agents.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperine, a major constituent of black pepper, inhibits human P-glycoprotein and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel EF24 and EF31 analogs as potential IκB kinase β inhibitors for the treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of IκB Kinase-Nuclear Factor-κB Signaling Pathway by 3,5-Bis(2-flurobenzylidene)piperidin-4-one (EF24), a Novel Monoketone Analog of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Reductive Amination of 4-Piperidone with Aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reductive amination of 4-piperidone (B1582916) with aniline (B41778) is a crucial chemical transformation for the synthesis of N-phenyl-4-piperidinamine, a key intermediate in the production of various pharmacologically active compounds, including synthetic opioids like fentanyl and its analogs.[1] This reaction forms a carbon-nitrogen bond by converting the ketone functionality of 4-piperidone into a secondary amine through the in-situ formation and subsequent reduction of an imine or iminium ion intermediate.[2] The choice of reducing agent and reaction conditions is critical to achieving high yields and purity, preventing the reduction of the starting ketone, and minimizing side reactions such as over-alkylation.[2]

This document provides detailed protocols for three common methods for the reductive amination of 4-piperidone with aniline: using sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. A comparison of these methods, along with quantitative data and detailed experimental workflows, is presented to assist researchers in selecting the most suitable procedure for their specific needs.

Reaction Mechanism

The reductive amination process generally proceeds in two main stages within a single reaction vessel. First, the primary amine (aniline) performs a nucleophilic attack on the carbonyl carbon of 4-piperidone. This is often catalyzed by a weak acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. The resulting hemiaminal intermediate then undergoes dehydration to form a Schiff base (imine), which can be protonated to an iminium ion. In the second stage, a reducing agent delivers a hydride to the iminium ion, yielding the final secondary amine product, N-phenyl-4-piperidinamine.[2]

Caption: Reaction mechanism of reductive amination.

Comparative Data of Reductive Amination Protocols

The following table summarizes the quantitative data for the different reductive amination protocols described in this document. This allows for a direct comparison of the methods based on key reaction parameters and outcomes.

| Parameter | Protocol 1: Sodium Triacetoxyborohydride | Protocol 2: Sodium Cyanoborohydride | Protocol 3: Catalytic Hydrogenation |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Hydrogen Gas (H₂) |

| Catalyst | Acetic Acid (optional) | None | Raney Nickel or Palladium on Carbon (Pd/C) |

| Solvent | Dichloromethane (B109758) (DCM) or 1,2-Dichloroethane (DCE) | Methanol (B129727) (MeOH) | Methanol (MeOH) or Ethanol (EtOH) |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |

| Pressure | Atmospheric | Atmospheric | Atmospheric to elevated |

| Reaction Time | 12-24 hours | 24 hours | 4-12 hours |

| Typical Yield | High | Moderate to High | High |

| Key Advantages | Mild, selective, good for acid-sensitive substrates.[3] | Effective and widely used. | Cost-effective for large scale, high purity product. |

| Key Disadvantages | Higher cost of reagent. | Toxicity of cyanide byproducts. | Requires specialized hydrogenation equipment. |

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is often preferred for its mild and selective nature, which minimizes the risk of reducing the starting ketone.[3]

Materials:

-

4-Piperidone hydrochloride monohydrate

-

Aniline

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (optional, as a catalyst)[4]

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Sodium Sulfate

-

Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

Procedure:

-

To a solution of 4-piperidone hydrochloride monohydrate (1.0 eq) and aniline (1.0-1.2 eq) in DCM or DCE, add sodium triacetoxyborohydride (1.2-1.5 eq) in one portion.[4]

-

For less reactive systems, a catalytic amount of acetic acid (0.05-0.1 eq) can be added to the initial mixture.[4]

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-phenyl-4-piperidinamine.